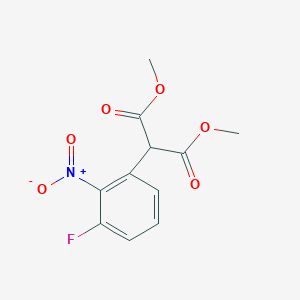

2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, derivatives of 1,4-dioxan are synthesized and their properties determined in one study , which could be relevant to understanding the dioxan moiety in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of palladium-catalyzed reactions , oxidative polycondensation , and direct reactions in specific media . For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols is a method that could potentially be adapted for the synthesis of compounds with dioxan structures . Additionally, the preparation of diethers of 2,3-dichloro-1,4-dioxan with phenol and p-nitrophenol provides a direct example of synthesizing compounds with dichloro-dioxan moieties.

Molecular Structure Analysis

The molecular structures of compounds are confirmed using various spectroscopic techniques such as FT-IR, UV–vis, 1H-NMR, 13C NMR, and 77Se NMR . These techniques could be employed to analyze the molecular structure of "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone" as well. The configuration around the double bond of synthesized compounds is established by X-ray diffraction analysis , which could also be useful for determining the stereochemistry of the compound .

Chemical Reactions Analysis

The papers describe several chemical reactions, including oxidative polymerization , palladium-catalyzed oxidative aminocarbonylation-cyclization , and direct reactions in trimethylchlorosilane medium . These reactions are indicative of the types of chemical transformations that could be applied to similar compounds, potentially including "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), solubility tests, and electrical conductivity measurements . These methods could be used to determine the properties of "2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone". The synthesis of derivatives of 1,4-dioxan and their properties determination is particularly relevant, as it provides information on the behavior of compounds with dioxan rings, which is a component of the compound of interest.

科学的研究の応用

Semisynthesis of Natural Methoxylated Propiophenones

A study by Joshi, Sharma, and Sinha (2005) discusses the semisynthesis of natural methoxylated propiophenones using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This process involved microwave and ultrasound-assisted techniques, highlighting a practical approach for synthesizing phenylpropenes and propiophenones (Joshi, Sharma, & Sinha, 2005).

Synthesis of Halogeno-1,4-Dioxans and Derivatives

Ardrey and Cort (1970) investigated the reaction of trans-2,3-dichloro-1,4-dioxan with various compounds, leading to the synthesis of bi-1,3-dioxan-2-yl derivatives. This research provides insights into the potential applications of dichlorodioxan in synthesizing complex organic structures (Ardrey & Cort, 1970).

Derivatives of 1,4‐Dioxan

Research by Tellegen (2010) explored the synthesis of various 1,4-dioxan derivatives, including the diethers of 2,3-dichloro-1,4-dioxan. This study contributes to understanding the chemical properties and potential applications of dioxan derivatives in scientific research (Tellegen, 2010).

Dehydrogenation of Alcohols by Quinones

Ohki, Nishiguchi, and Fukuzumi (1979) studied the dehydrogenation of benzyl-type alcohols using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This research highlights the chemical reactions and potential applications of DDQ in scientific studies, particularly in the context of alcohol dehydrogenation (Ohki, Nishiguchi, & Fukuzumi, 1979).

Synthesis of Benzodioxine and Benzoxazine Derivatives

Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives using 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This study provides insights into new methods of synthesizing complex organic compounds (Gabriele et al., 2006).

特性

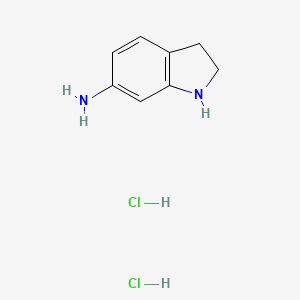

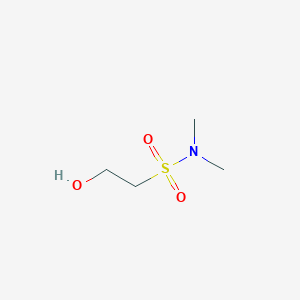

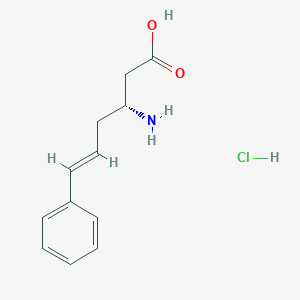

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYIFKCTOPNEJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646049 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone | |

CAS RN |

884504-45-4 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)